molecular formula C20H21Cl2NO3 B12742822 6-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoic acid CAS No. 104775-14-6

6-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoic acid

Cat. No.: B12742822
CAS No.: 104775-14-6
M. Wt: 394.3 g/mol
InChI Key: QRYSOOGOUQXIPB-UHFFFAOYSA-N
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Description

6-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoic acid is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, chloro, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoic acid typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-chlorobenzaldehyde in the presence of an amine catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chloro groups can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical reactions, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxybenzaldehyde
  • 2-Chlorobenzaldehyde
  • 6-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoic acid derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

104775-14-6

Molecular Formula

C20H21Cl2NO3

Molecular Weight

394.3 g/mol

IUPAC Name

6-[[(5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methylidene]amino]-4-methylhexanoic acid

InChI

InChI=1S/C20H21Cl2NO3/c1-13(6-9-19(25)26)10-11-23-20(15-4-2-3-5-17(15)22)16-12-14(21)7-8-18(16)24/h2-5,7-8,12-13,24H,6,9-11H2,1H3,(H,25,26)

InChI Key

QRYSOOGOUQXIPB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)CCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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